Aldicarb oxime

Übersicht

Beschreibung

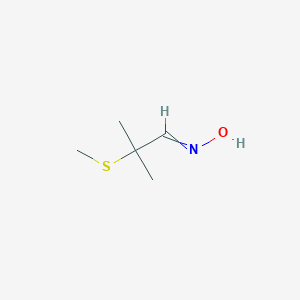

Aldicarb oxime is an organic compound with the chemical formula C5H11NOSThis compound is a derivative of aldicarb, a highly toxic insecticide that has been banned in many countries due to its environmental and human health risks . The significance of this compound lies in its role as a key intermediate in the synthesis of aldicarb .

Vorbereitungsmethoden

The synthesis of Aldicarb oxime involves the condensation of 2-methyl-2-(methylthio)propanal with hydroxylamine . This reaction forms the core structure for the subsequent addition of methyl isocyanate, which is the final step to obtain aldicarb . The industrial production methods for this compound are designed to optimize the yield and purity of the final product, ensuring its effectiveness as an intermediate in aldicarb synthesis .

Analyse Chemischer Reaktionen

Aldicarb oxime undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the oxime and thioether functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Aldicarb is synthesized through the reaction of methyl isocyanate with aldicarb oxime. It acts primarily as a potent cholinesterase inhibitor, affecting the nervous systems of insects and other organisms by blocking the breakdown of acetylcholine, leading to overstimulation of the nervous system .

Acute Toxicity Assessments

Aldicarb is known for its high acute toxicity. Studies have shown that oral LD50 values in rats and mice typically fall below 1 mg/kg body weight (bw) . The compound's effects on cholinesterase activity have been extensively documented, indicating significant inhibition across various species. For instance, a study reported median lethal doses (LD50) for rats at 0.05 mg/kg bw for plasma cholinesterase inhibition .

| Species | Route | NOEL (mg/kg bw/d) | Reference |

|---|---|---|---|

| Rat | Oral | 0.05 | Robinson et al., 1994 |

| Human | Oral | 0.01 | Wyld et al., 1992 |

| Dog | Oral | 0.022 | Hamada, 1985 |

Long-term Exposure Studies

Long-term exposure studies have indicated that chronic administration of aldicarb does not significantly increase tumor incidence in animal models. For example, Fischer 344/N rats fed aldicarb for 103 weeks showed no treatment-related increase in tumor incidence . The metabolism of aldicarb leads to the formation of sulfoxide and sulfone metabolites, which are also active cholinesterase inhibitors but with different toxicity profiles .

Clinical Applications in Poisoning Cases

This compound has been studied for its role in treating carbamate poisoning. A retrospective evaluation involving children exposed to aldicarb indicated that while atropine was effective in managing symptoms, oxime therapy did not significantly contribute to recovery in cases of aldicarb poisoning . This suggests that while oximes are beneficial in organophosphate poisoning, their efficacy against carbamates like aldicarb may be limited.

Environmental Impact Studies

Research has also focused on the environmental implications of aldicarb use. A study indicated that under normal rainfall conditions, approximately 9% of applied aldicarb leached from soil as sulfoxide or sulfone derivatives . This raises concerns about groundwater contamination and the potential ecological risks associated with its agricultural application.

Case Study: Aldicarb Poisoning Incident

In a notable case reported in 1994, a 43-year-old male experienced severe cholinergic symptoms following exposure to aldicarb. His treatment involved pralidoxime administration alongside supportive care, leading to significant clinical improvement . This case underscores the challenges posed by aldicarb's high toxicity and the need for effective treatment protocols.

Historical Context: Chemical Release Incidents

The potential hazards associated with aldicarb were highlighted during chemical release incidents, such as the one in Institute, West Virginia, where residents suffered health impacts from exposure to chemicals including this compound. These incidents emphasize the importance of stringent safety measures when handling such potent compounds .

Wirkmechanismus

The mechanism of action of Aldicarb oxime is closely related to its role as an intermediate in aldicarb synthesis. Aldicarb is a potent acetylcholinesterase inhibitor, and its toxic effects are primarily due to the inhibition of this enzyme . The oxime group in this compound plays a crucial role in the formation of aldicarb, which then exerts its effects by inhibiting acetylcholinesterase .

Vergleich Mit ähnlichen Verbindungen

Aldicarb oxime can be compared with other similar compounds, such as aldicarb and its metabolites . Aldicarb itself is a highly toxic insecticide, while its metabolites, including aldicarb sulfoxide and aldicarb sulfone, also exhibit toxic effects . The uniqueness of this compound lies in its role as a key intermediate in the synthesis of aldicarb, making it an essential component in the production of this insecticide .

Biologische Aktivität

Aldicarb oxime is a derivative of aldicarb, a carbamate insecticide known for its potent biological activity, primarily through its mechanism of cholinesterase inhibition. This article delves into the biological activity of this compound, including its toxicological effects, metabolic pathways, and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other carbamate and organophosphate pesticides but is characterized by a reversible binding to the enzyme, which distinguishes it from more persistent organophosphate inhibitors .

Toxicological Effects

This compound exhibits acute toxicity in various animal models, with symptoms typically manifesting shortly after exposure. Common symptoms include:

- Muscle twitching

- Salivation

- Lacrimation

- Respiratory distress

In laboratory studies, significant inhibition of cholinesterase activity has been observed in plasma, erythrocytes, and brain tissues following exposure to aldicarb and its metabolites . The rapid metabolism and excretion of this compound are notable; it is primarily eliminated via urine within 24 hours post-exposure .

Case Studies

- Accidental Poisoning Incidents : Several documented cases have highlighted the acute effects of this compound exposure. For instance, incidents involving contaminated agricultural products have led to cholinergic crisis symptoms in consumers. In one case study, individuals who ingested contaminated cucumbers experienced severe neurological symptoms that resolved within hours after medical intervention .

- Environmental Exposure : Studies have detected aldicarb and its metabolites in groundwater sources, raising concerns about chronic exposure risks to humans and wildlife. Monitoring efforts in states like Florida and Wisconsin revealed that these compounds could persist in the environment, leading to potential long-term health effects .

Metabolism and Pharmacokinetics

The metabolism of aldicarb involves hydrolysis and oxidation processes, resulting in several metabolites, including aldicarb sulfoxide and aldicarb sulfone. This compound itself is formed during these metabolic pathways and exhibits varying degrees of biological activity compared to its parent compound.

| Metabolite | Activity | Toxicity |

|---|---|---|

| Aldicarb | Cholinesterase inhibitor | High |

| This compound | Cholinesterase inhibitor (reversible) | Moderate |

| Aldicarb sulfoxide | Cholinesterase inhibitor | Moderate |

| Aldicarb sulfone | Less active than aldicarb | Low |

Studies indicate that while aldicarb itself is acutely toxic, its metabolites may exhibit reduced toxicity profiles over time .

Eigenschaften

IUPAC Name |

(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGMCJAXIZTVJA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO] | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

410 °F at 760 mmHg (with partial decomposition) (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

244.4 °F (NTP, 1992), 118 °C | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1646-75-9 | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-methyl-2-(methylthio)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-2-(methylthio)propionaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDICARB OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OY94U09A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALDICARB OXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Methyl-2-(methylthio)propionaldehyde oxime exert its insecticidal effects? What are the downstream consequences of this interaction?

A: 2-Methyl-2-(methylthio)propionaldehyde oxime itself is not directly insecticidal. It serves as the parent compound for aldicarb, which is a potent insecticide. Aldicarb functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. AChE normally breaks down the neurotransmitter acetylcholine (ACh) in the synapse (the junction between nerve cells). Inhibition of AChE by aldicarb leads to ACh accumulation, causing excessive stimulation of nerve cells. This overstimulation disrupts normal nerve function, leading to paralysis and ultimately death in insects. []

Q2: What are the potential environmental hazards associated with the use of aldicarb, and how do the properties of 2-Methyl-2-(methylthio)propionaldehyde oxime contribute to these concerns?

A: The research highlights two major environmental concerns stemming from aldicarb use: groundwater contamination and excessive residues on food products. [] These issues are directly linked to the physicochemical properties of 2-Methyl-2-(methylthio)propionaldehyde oxime, the precursor to aldicarb.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.